molecular formula C24H32N2O3 B2715084 1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one CAS No. 700860-18-0

1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one

Cat. No. B2715084
CAS RN: 700860-18-0
M. Wt: 396.531
InChI Key: XJVDLJDTBFXRPL-UHFFFAOYSA-N
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Description

The compound is a derivative of propan-1-one with a complex substitution at the first carbon atom. The substituent includes a phenyl ring, a piperazine ring, and a 2,4-dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperazine ring and the phenyl rings would contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the phenyl rings. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring could influence its solubility and stability .

Scientific Research Applications

Pharmacological Evaluation

A study by Kumar et al. (2017) explored the antidepressant and antianxiety activities of novel piperazine derivatives. These compounds demonstrated significant efficacy in behavioral despair tests and anxiety evaluation methods, suggesting potential applications in the treatment of depression and anxiety disorders (Kumar et al., 2017).

Enzymatic Metabolism

Research by Hvenegaard et al. (2012) investigated the metabolic pathways of Lu AA21004, a novel antidepressant, identifying the roles of various cytochrome P450 enzymes in its oxidative metabolism. This study provides insight into the drug's pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).

Synthesis of Novel Compounds

Büyükkıdan and Özer (2013) reported the synthesis of novel phenolic Mannich bases and their metal complexes, highlighting a methodology that could be applicable in the creation of compounds with enhanced biological activities. This research underscores the versatility of piperazine derivatives in the synthesis of complex molecules (Büyükkıdan & Özer, 2013).

Anti-Cancer Activity

A study by Keefer (2010) focused on the broad-spectrum anti-cancer activity of O-Arylated diazeniumdiolates, compounds designed for activation by glutathione-S-transferase. This research may offer new pathways for the development of cancer therapies with selective toxicity towards tumor cells (Keefer, 2010).

Neuroprotection and Alzheimer's Disease

Lecanu et al. (2010) synthesized a novel compound aimed at providing a multi-target therapeutic approach for neuroprotection in Alzheimer's disease. Their work illustrates the potential of piperazine derivatives in addressing complex neurological disorders (Lecanu et al., 2010).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also be interesting to explore its interactions with biological targets if it’s intended for use as a drug .

properties

IUPAC Name

1-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-4-24(28)20-6-8-22(9-7-20)29-17-21(27)16-25-11-13-26(14-12-25)23-10-5-18(2)15-19(23)3/h5-10,15,21,27H,4,11-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDLJDTBFXRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one

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